REACTION_CXSMILES
|
C1(O[CH2:8][C:9]2[CH:14]=[CH:13][C:12]([F:15])=[C:11]([O:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH:10]=2)C=CC=CC=1.[BrH:23].C(O)(=O)C>O>[F:15][C:12]1[CH:13]=[CH:14][C:9]([CH2:8][Br:23])=[CH:10][C:11]=1[O:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1
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Name
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4-fluoro-3-phenoxy-benzyl phenyl ether
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Quantity
|
14.7 g
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OCC1=CC(=C(C=C1)F)OC1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
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Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to the reflux temperature for 10 hours
|
Duration
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10 h
|
Type
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EXTRACTION
|
Details
|
extracted twice with 200 ml of methylene chloride each time
|
Type
|
EXTRACTION
|
Details
|
The combined methylene chloride phases were then extracted twice
|
Type
|
STIRRING
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Details
|
by shaking with 100 ml of 10% strength sodium hydroxide solution each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was subsequently dried over magnesium sulphate
|
Type
|
DISTILLATION
|
Details
|
The residue was freed from the last residues of solvent by incipient distillation at a bath temperature of 60° C./3 mbars
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(CBr)C=C1)OC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |